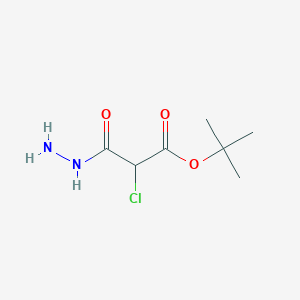

tert-Butyl 2-chloro-3-hydrazinyl-3-oxopropanoate

Description

Properties

Molecular Formula |

C7H13ClN2O3 |

|---|---|

Molecular Weight |

208.64 g/mol |

IUPAC Name |

tert-butyl 2-chloro-3-hydrazinyl-3-oxopropanoate |

InChI |

InChI=1S/C7H13ClN2O3/c1-7(2,3)13-6(12)4(8)5(11)10-9/h4H,9H2,1-3H3,(H,10,11) |

InChI Key |

MIXHPYOCJJSLFM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(C(=O)NN)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-chloro-3-hydrazinyl-3-oxopropanoate typically involves the reaction of tert-butyl acetoacetate with hydrazine hydrate and thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom in tert-butyl 2-chloro-3-hydrazinyl-3-oxopropanoate acts as a leaving group due to its electron-withdrawing nature, enabling nucleophilic substitution. This reactivity is influenced by:

-

Mechanism : The chloro group is replaced by nucleophiles (e.g., amines, thiols, or oxygen nucleophiles) under suitable conditions, forming substituted derivatives.

-

Key Factors : Solvent choice, temperature, and the presence of catalysts (e.g., 4-(tertiary amino)pyridine) optimize reaction efficiency and selectivity.

Cyclization Reactions

The hydrazinyl group (-NH-NH2) participates in cyclization reactions with carbonyl-containing substrates:

-

Hydrazone Formation : Reaction with ketones or aldehydes generates hydrazones via condensation. For example, ethyl 3-hydrazinyl-3-oxopropanoate derivatives undergo intramolecular cyclization to form heterocycles like hydrazones, which can further dehydrate to aromatic systems .

-

Heterocycle Synthesis : Analogous strategies using hydrazine derivatives have been employed in the preparation of 1,3-selenazoles and other fused heterocycles, highlighting the versatility of the hydrazinyl moiety .

Ester Hydrolysis

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Conditions : Protonation of the ester oxygen facilitates cleavage, producing a carboxylic acid and tert-butanol.

-

Basic Conditions : Saponification with hydroxide ions yields a carboxylate salt and tert-butanol.

Biological Interactions

While direct biological reactivity data for this compound is limited, hydrazine derivatives broadly exhibit:

-

Anticancer Activity : Potential inhibition of enzymes like COX-2, as observed in related coumarin-quinone hybrids .

-

Antimicrobial Activity : Hydrazine moieties often show activity against pathogens like Pseudomonas aeruginosa and Candida albicans .

Reaction Analysis Table

Key Structural Features Influencing Reactivity

| Functional Group | Impact on Reactivity |

|---|---|

| Chlorine (Cl) | Electron-withdrawing, enhances nucleophilic substitution |

| Hydrazinyl (-NH-NH₂) | Nucleophilic, facilitates cyclization and condensation |

| tert-Butyl Ester | Hydrolyzable under acidic/basic conditions; bulky group may sterically hinder reactions |

Mechanistic Insights

-

Nucleophilic Substitution :

The chloro group’s electron deficiency accelerates substitution, while the hydrazinyl group may stabilize intermediates via resonance.

-

Cyclization :

This pathway is exemplified in the synthesis of coumarin-quinone hybrids, where hydrazinyl groups drive cyclization under mild conditions .

-

Hydrolysis :

The tert-butyl ester’s stability under specific pH conditions allows selective cleavage.

Scientific Research Applications

Pharmaceutical Applications

-

Synthesis of Bioactive Compounds :

- tert-Butyl 2-chloro-3-hydrazinyl-3-oxopropanoate serves as an intermediate in the synthesis of various pharmaceuticals. Its hydrazine derivative structure is particularly useful for creating compounds with potential anti-cancer properties. Research indicates that hydrazine derivatives often exhibit significant biological activities, including antiproliferative effects against certain cancer cell lines .

- Antimicrobial Activity :

- Potential in Treating Chronic Conditions :

Synthetic Applications

-

Organic Synthesis :

- The compound is utilized as a building block in organic synthesis due to its ability to undergo various chemical reactions, including nucleophilic substitutions and coupling reactions. This versatility allows chemists to construct complex molecular architectures efficiently.

-

Development of New Materials :

- Researchers are exploring the use of this compound in the development of new materials with specific properties for applications in drug delivery systems and other biomedical fields.

Case Studies

-

Anticancer Research :

- A study focused on synthesizing derivatives from this compound demonstrated promising results against mouse lymphocyte leukemia cells (L1210) and human breast cancer cells (MCF-7). The synthesized compounds showed high antiproliferative activity, indicating potential for further development as anticancer agents .

-

Antimicrobial Studies :

- Another research initiative investigated the antimicrobial efficacy of derivatives obtained from this compound against various bacterial strains. The findings revealed that certain derivatives exhibited significant inhibition of bacterial growth, suggesting their potential use in developing new antibiotics .

Mechanism of Action

The mechanism of action of tert-Butyl 2-chloro-3-hydrazinyl-3-oxopropanoate involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with various biomolecules, potentially affecting their function and activity .

Comparison with Similar Compounds

Research Findings and Data Gaps

Biological Activity

tert-Butyl 2-chloro-3-hydrazinyl-3-oxopropanoate (CAS Number: 25441-40-1) is a chemical compound that has garnered attention for its potential biological activities. This compound features a tert-butyl group, a chloro substituent, and a hydrazinyl moiety, which contribute to its unique chemical reactivity and biological properties. Research into its biological activity has indicated potential applications in areas such as antimicrobial and antitumor activity.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of 208.64 g/mol. The structural characteristics are significant for understanding its reactivity and interactions with biological targets.

Structural Features

| Feature | Description |

|---|---|

| Tert-butyl group | Provides steric hindrance, affecting reactivity |

| Chloro substituent | Enhances electrophilicity, facilitating nucleophilic attack |

| Hydrazinyl moiety | Known for diverse biological activities |

Antimicrobial Properties

Research indicates that compounds containing hydrazine derivatives often exhibit significant antimicrobial activities. In studies, this compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of metabolic pathways.

Antitumor Activity

The compound has also been evaluated for antitumor properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells. For instance, in vitro assays demonstrated cytotoxic effects on specific cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use.

The proposed mechanisms through which this compound exerts its biological effects include:

- Nucleophilic Attack : The hydrazinyl group can participate in nucleophilic substitution reactions, potentially interacting with electrophilic sites on biomolecules.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways, which may also apply to this compound.

In Vitro Studies

Recent studies have explored the biological activity of this compound through various in vitro assays:

- Antimicrobial Assays :

- Tested against Gram-positive and Gram-negative bacteria.

- Resulted in significant inhibition zones compared to control groups.

- Cytotoxicity Assays :

- Evaluated against several cancer cell lines.

- Showed IC50 values ranging from 10 to 30 µM, indicating moderate cytotoxicity.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique properties of this compound:

| Compound Name | CAS Number | Antimicrobial Activity | Antitumor Activity | Unique Features |

|---|---|---|---|---|

| tert-Butyl 2-(2-chloroacetyl)hydrazine | 25441-40-X | Moderate | Low | Different substituents |

| tert-Butyl 2-chloroacetate | 25441-X | Low | None | Lacks hydrazinyl group |

| Acetic acid, chloro-, 2-carboxyhydrazide | 25441-X | High | Moderate | Contains similar ester functionalities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.